3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one
Overview
Description
3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The 4-chloro-phenyl group and the mercapto group attached to the quinazolinone core contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one typically involves the condensation of 4-chloroaniline with anthranilic acid, followed by cyclization and thiolation reactions. One common method involves the following steps:
Condensation: 4-chloroaniline reacts with anthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid to form 2-(4-chloro-phenylamino)benzoic acid.
Cyclization: The intermediate 2-(4-chloro-phenylamino)benzoic acid undergoes cyclization in the presence of a cyclizing agent like phosphorus oxychloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be used for reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium thiolate.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, bacterial infections, and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of kinases or proteases involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chloro-phenyl)-2-mercapto-quinazolin-4-one: Similar structure but without the 3h designation.
3-(4-Chloro-phenyl)-2-amino-quinazolin-4-one: Contains an amino group instead of a mercapto group.
3-(4-Chloro-phenyl)-2-hydroxy-quinazolin-4-one: Contains a hydroxy group instead of a mercapto group.
Uniqueness
3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one is unique due to the presence of both the 4-chloro-phenyl group and the mercapto group, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2OS/c15-9-5-7-10(8-6-9)17-13(18)11-3-1-2-4-12(11)16-14(17)19/h1-8H,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBMFWYJFRHAIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10145517 | |
Record name | 3-(4-Chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10145517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1028-40-6 | |
Record name | 3-(4-Chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001028406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1028-40-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209932 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(4-Chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10145517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-CHLORO-PHENYL)-2-THIOXO-2,3-DIHYDRO-1H-QUINAZOLIN-4-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(4-CHLOROPHENYL)-2-THIOXO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CRY67KP65Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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